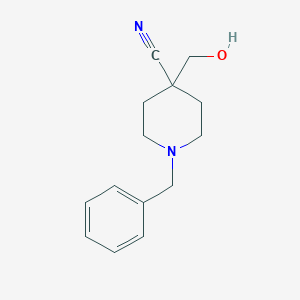

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Vue d'ensemble

Description

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a heterocyclic compound with the molecular formula C14H18N2O. It is characterized by a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a carbonitrile group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile can be synthesized through a multi-step process involving the following key steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a reducing agent.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Benzyl chloride, sodium cyanide, potassium cyanide.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity. For instance, derivatives of this compound have been investigated for their potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Neurotransmitter Research

This compound is utilized in studies focusing on neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that it may influence the release or reuptake of these neurotransmitters, making it a valuable tool for understanding the mechanisms underlying various mental health conditions. Investigations have shown that compounds similar to this compound can affect mood regulation and cognitive functions .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods to detect and quantify related substances. Its unique chemical characteristics facilitate the development of sensitive assays for quality control in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry often utilize this compound as a standard or calibration reference .

Material Science

The properties of this compound extend into material science, where it is explored for developing advanced materials, including polymers and coatings. Its ability to form stable bonds with various substrates enhances the performance of materials used in electronics and protective coatings .

Biological Studies

Researchers utilize this compound to explore its biological activity, contributing to the discovery of new therapeutic agents. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Additionally, its interactions with cellular processes are under investigation to better understand its potential therapeutic applications .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

- Pharmaceutical Efficacy : A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models, suggesting its potential use in treating major depressive disorder.

- Neurotransmitter Modulation : Research indicated that the compound could enhance serotonin levels in specific brain regions, providing insights into its role as a neuroactive agent.

- Analytical Applications : In quality control settings, this compound has been effectively used to ensure the purity of pharmaceutical products through advanced analytical techniques .

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain receptor sites, modulating their activity. The hydroxymethyl and carbonitrile groups play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carbonitrile group.

4-Cyanophenol: Contains a cyanide group but differs in the overall structure.

N-Benzyl-4-piperidone: Similar benzyl substitution but differs in the functional groups attached to the piperidine ring

Uniqueness: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups on the piperidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile (CAS No. 162686-53-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. For instance, a structure-activity relationship study indicated that modifications in the piperidine scaffold could enhance activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving IC50 values as low as 8–10 μM .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Mtb Inhibition | 8–10 |

| Other Piperidine Derivatives | Mtb Inhibition | 13–22 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. The IC50 values ranged from 19.9 to 75.3 μM, indicating moderate potency compared to non-cancerous cells .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| OVCAR-3 | 31.5 |

| COV318 | 43.9 |

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes involved in metabolic pathways. For example, it has been suggested that the compound acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism . This interaction could lead to increased levels of endocannabinoids, potentially contributing to its therapeutic effects.

Case Studies

A notable study focused on the modification of the piperidine scaffold to improve drug-like properties and biological activity. This research revealed that specific substitutions on the benzyl group could significantly enhance the compound's potency against cancer cell lines while reducing lipophilicity, which is often associated with improved pharmacokinetic profiles .

Q & A

Q. Basic: What are the common synthetic routes for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Cyclization of aziridines : Aziridine precursors are treated with lithium diisopropylamide (LDA) to form the piperidine ring, followed by functionalization with benzyl and hydroxymethyl groups .

- Condensation reactions : Aromatic aldehydes or ketones are condensed with urea derivatives under acidic/basic conditions to introduce the carbonitrile group .

- Microwave-assisted synthesis : Reduces reaction times and improves yields compared to conventional heating (e.g., cyclization steps completed in 30 minutes vs. 12 hours) .

Key Considerations :

- Purification via column chromatography or recrystallization.

- Intermediate characterization using H/C NMR and IR spectroscopy to confirm structural integrity .

Q. Advanced: How can microwave-assisted synthesis improve the yield of this compound?

Methodological Answer:

Microwave irradiation enhances reaction efficiency by:

- Accelerating reaction kinetics : Dielectric heating reduces activation energy, enabling faster cyclization (e.g., 80% yield in 30 minutes vs. 50% yield in 12 hours under thermal conditions) .

- Minimizing side reactions : Controlled temperature gradients prevent decomposition of heat-sensitive intermediates (e.g., hydroxymethyl group stability) .

- Scalability : Demonstrated in gram-scale syntheses of related piperidine derivatives with >90% purity after optimization .

Experimental Design :

- Use a monomodal microwave reactor with temperature/pressure sensors.

- Optimize parameters: power (100–300 W), solvent (DMF or acetonitrile), and reaction time (10–60 minutes).

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- H/C NMR : Assigns protons and carbons in the piperidine ring (δ 2.5–3.5 ppm for N-CH), benzyl group (δ 7.2–7.4 ppm for aromatic protons), and hydroxymethyl (δ 3.6–4.0 ppm) .

- IR spectroscopy : Confirms the presence of nitrile (C≡N stretch at ~2200 cm) and hydroxyl (O-H stretch at 3200–3600 cm) groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 259.1682 for CHNO) .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., PubChem’s NMR shifts) to resolve ambiguities .

Q. Advanced: How can computational methods aid in optimizing reaction conditions for its synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searches enable:

- Transition state analysis : Identifies energy barriers for critical steps (e.g., ring closure or nitrile group introduction) .

- Solvent effect modeling : Predicts polarity and dielectric constant impacts on reaction rates (e.g., DMF vs. THF) .

- Machine learning : Trains models on experimental datasets to recommend optimal conditions (e.g., temperature, catalyst loading) .

Case Study : ICReDD’s workflow reduced optimization time for a related piperidine derivative by 60% through computational-experimental feedback loops .

Q. Basic: What in vitro assays are suitable for evaluating its neuropharmacological potential?

Methodological Answer:

- Receptor binding assays : Screen for affinity at dopamine D or serotonin 5-HT receptors using radioligand displacement (IC values) .

- Enzyme inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via Ellman’s assay or fluorometric methods .

- Cytotoxicity : Assess cell viability in SH-SY5Y neuroblastoma cells using MTT assays (48–72 hour exposure) .

Data Validation : Compare results with positive controls (e.g., donepezil for AChE) and validate via dose-response curves .

Q. Advanced: How to resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Purity variations : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and NMR .

- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) across labs. For example, MAO-B activity varies significantly at pH 6.0 vs. 7.4 .

- Structural analogs : Compare activity with derivatives (e.g., 1-benzyl-4-hydrazinylpiperidine) to isolate functional group contributions .

Case Study : Inconsistent AChE inhibition data for a related compound were resolved by identifying trace impurities via LC-MS .

Q. Basic: What factors influence the stability of this compound under different storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzyl group .

- Moisture : Hydroxymethyl group hydrolysis occurs in humid environments; use desiccants (silica gel) during storage .

- Oxidation : Avoid exposure to air by purging vials with argon or nitrogen .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Q. Advanced: What strategies can enhance the compound’s solubility for in vivo studies?

Methodological Answer:

- Salt formation : React with HCl or citric acid to improve aqueous solubility (e.g., hydrochloride salt solubility >10 mg/mL in PBS) .

- Co-solvents : Use PEG-400 or cyclodextrins (20% w/v) to enhance bioavailability in animal models .

- Prodrug design : Introduce phosphate esters at the hydroxymethyl group for enzymatic cleavage in vivo .

Experimental Validation : Measure solubility via shake-flask method and validate pharmacokinetics in rodent models .

Q. Advanced: How to investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses at target receptors (e.g., dopamine D receptor) .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., RMSD <2 Å) .

- CRISPR/Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. receptor-knockout cell lines .

Case Study : MD simulations revealed a stable hydrogen bond between the hydroxymethyl group and AChE’s catalytic triad, explaining inhibitory activity .

Q. Advanced: What parameters should be varied to optimize the introduction of the carbonitrile group?

Methodological Answer:

- Catalyst selection : Test KCN, CuCN, or trimethylsilyl cyanide (TMSCN) for efficiency (e.g., TMSCN gives 85% yield under mild conditions) .

- Temperature : Optimize between 60–100°C to balance reaction rate and byproduct formation .

- Solvent polarity : Use DMF or DMSO to stabilize transition states in nucleophilic substitution reactions .

DOE Approach : Apply a factorial design (e.g., 3 matrix) to evaluate catalyst concentration (5–15 mol%) and temperature effects .

Propriétés

IUPAC Name |

1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPSSIFICGGLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625199 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162686-53-5 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.